N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine, also known as DMBA-PD or AZD3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate, a byproduct of anaerobic metabolism, across the cell membrane. DMBA-PD has been found to be effective in inhibiting the growth of cancer cells that rely on lactate as an energy source.
Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : A study outlined the synthesis and pharmacological evaluation of various Schiff’s bases and 2-azetidinones, highlighting their potential as antidepressant and nootropic agents. The study suggests that the 2-azetidinone skeleton holds promise as a CNS active agent, indicating a pathway for developing more potent and safe therapeutic agents for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Antioxidant Properties : Another research focused on the in vitro antioxidant properties of new thiazole derivatives, which include a series of compounds synthesized from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone. These compounds exhibited potent antioxidant activity, emphasizing their potential in medical and nutritional applications to combat oxidative stress (V. Jaishree, N. Ramdas, J. Sachin, B. Ramesh, 2012).
Antimicrobial and Antitubercular Activities : Research on the synthesis of new pyrimidine-azetidinone analogues demonstrated their significant antimicrobial and antitubercular activities. This study underscores the potential of these compounds in developing new antibacterial and antitubercular medications (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Chemical Reactions and Mechanisms
- Oxidation Studies : A kinetic study on the oxidation of substituted azinyl formamidines by permanganate in an aqueous alkaline medium provided insights into their chemical reactivity and potential applications in synthetic chemistry (A. Fawzy, M. Shaaban, 2014).
Antibacterial Activity
- Nitrogen-Carbon-Linked Oxazolidinones : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared, targeting an expansion of the spectrum of activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the ongoing efforts to design more effective antibiotics against resistant bacterial strains (M. Genin et al., 2000).
properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-5-6-14(12(2)8-11)16(21)20-9-13(10-20)18-15-4-3-7-17-19-15/h3-8,13H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTFCZORKQVNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine |
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